molecular formula C14H18O3 B15168797 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 646516-93-0

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B15168797
CAS No.: 646516-93-0
M. Wt: 234.29 g/mol
InChI Key: GBKXDRZLSAPLIO-UHFFFAOYSA-N
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Description

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with a complex structure. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethoxy group, two methyl groups, and a carboxylic acid functional group attached to an indene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by the introduction of the ethoxy group and carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the reactions. The process is optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    1H-Indene, 2,3-dihydro-1,2-dimethyl-: This compound shares a similar indene backbone but lacks the ethoxy and carboxylic acid groups.

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethoxy group.

Uniqueness: 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. These groups enhance its solubility and potential for chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

646516-93-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-ethoxy-1,2-dimethyl-3H-indene-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-4-17-13(2)9-10-7-5-6-8-11(10)14(13,3)12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

GBKXDRZLSAPLIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C

Origin of Product

United States

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